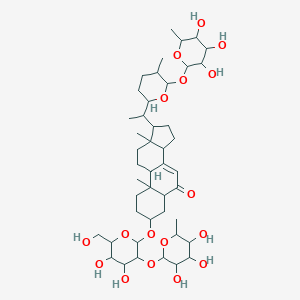![molecular formula C12H15N2O+ B220791 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium, also known as PHMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHMI is a heterocyclic compound that contains an imidazole ring, which is a five-membered aromatic ring with two nitrogen atoms.
Applications De Recherche Scientifique
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to exhibit anticancer, antifungal, and antibacterial activities. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides. In material science, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. In vivo studies have shown that 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to have insecticidal activity against various insect pests.
Avantages Et Limitations Des Expériences En Laboratoire
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to have a wide range of activities, making it a versatile compound for various research applications. However, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is also relatively unstable, which can lead to degradation over time.
Orientations Futures
There are several future directions for the study of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium. One potential direction is the development of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the use of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium as a natural alternative to synthetic pesticides in agriculture. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can also be studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks. Further research is needed to fully understand the mechanism of action of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium and its potential applications in various fields.
Conclusion
In conclusion, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can be synthesized through a simple one-pot reaction, and it has been shown to have anticancer, antifungal, and antibacterial activities. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as well as its insecticidal properties in agriculture. Further research is needed to fully understand the mechanism of action of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium and its potential applications in various fields.
Méthodes De Synthèse
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can be synthesized through a simple one-pot reaction between benzaldehyde, acetone, and ammonium acetate in methanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. This synthesis method is simple, cost-effective, and yields high purity 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium.
Propriétés
Nom du produit |
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium |
|---|---|
Formule moléculaire |
C12H15N2O+ |
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
(1,3-dimethylimidazol-1-ium-4-yl)-phenylmethanol |
InChI |
InChI=1S/C12H15N2O/c1-13-8-11(14(2)9-13)12(15)10-6-4-3-5-7-10/h3-9,12,15H,1-2H3/q+1 |
Clé InChI |
YAMHOTQENCUSNQ-UHFFFAOYSA-N |
SMILES |
CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C |
SMILES canonique |
CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)





